molecular formula C14H21N B2525675 (2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine CAS No. 2248216-24-0

(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine

Cat. No.: B2525675
CAS No.: 2248216-24-0
M. Wt: 203.329
InChI Key: BMTKOGFPPDXISF-ZSOXZCCMSA-N
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Description

(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is a chiral amine compound characterized by a cyclopropyl ring substituted with a phenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropyl ring can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Substitution: The phenyl group can be introduced via a substitution reaction, often using a Grignard reagent or an organolithium compound.

    Amine Introduction: The amine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl ring and phenyl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.

    Phenylcyclopropanes: Compounds with a phenyl group attached to a cyclopropyl ring, used in various chemical and biological studies.

Uniqueness

(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a phenyl group. This combination of features may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3/t11-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTKOGFPPDXISF-ZSOXZCCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CC1(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1(CC1(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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